molecular formula C10H18N2 B078024 4-Heptylpyrazole CAS No. 14766-44-0

4-Heptylpyrazole

货号: B078024
CAS 编号: 14766-44-0
分子量: 166.26 g/mol
InChI 键: OKWKXBNFKDGWDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Heptylpyrazole is a specialized alkylated pyrazole derivative of significant interest in medicinal chemistry and biochemical research. Its primary research value lies in its role as a key structural analog and synthetic intermediate in the study of cannabinoid receptors, particularly the CB1 subtype. The seven-carbon heptyl chain at the 4-position of the pyrazole ring is a critical structural feature that influences the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize 4-Heptylpyrazole to investigate ligand-receptor interactions, design novel enzyme inhibitors, and develop potential probes for neurological and metabolic pathways. Its mechanism of action is often associated with modulating endocannabinoid signaling, a key system involved in appetite, pain sensation, mood, and memory. This compound is essential for scientists exploring new therapeutic targets for a range of conditions, including metabolic disorders, neuropathic pain, and inflammation, providing a crucial tool for advancing our understanding of complex lipid-mediated signaling networks.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

14766-44-0

分子式

C10H18N2

分子量

166.26 g/mol

IUPAC 名称

4-heptyl-1H-pyrazole

InChI

InChI=1S/C10H18N2/c1-2-3-4-5-6-7-10-8-11-12-9-10/h8-9H,2-7H2,1H3,(H,11,12)

InChI 键

OKWKXBNFKDGWDZ-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CNN=C1

规范 SMILES

CCCCCCCC1=CNN=C1

其他CAS编号

14766-44-0

同义词

4-heptylpyrazole

产品来源

United States

Foundational & Exploratory

Technical Guide: Potential Metabolic Pathways of 4-Heptylpyrazole in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the predicted metabolic fate of 4-heptylpyrazole (4-HP) in vivo. While 4-HP is a structural analog of the FDA-approved antidote fomepizole (4-methylpyrazole) , its lipophilic heptyl chain introduces distinct pharmacokinetic variables. This guide synthesizes established metabolic pathways of 4-alkylpyrazoles, cytochrome P450 (CYP) substrate specificity for medium-chain alkanes, and Phase II conjugation mechanisms to construct a predictive metabolic map.

Key Metabolic Drivers:

  • Phase I Oxidation: The heptyl side chain is the primary site for CYP450-mediated

    
     and 
    
    
    
    oxidation, likely driven by CYP4A/F and CYP2E1 isoforms.
  • Chain Shortening: Unlike fomepizole, 4-HP metabolites are expected to undergo mitochondrial

    
    -oxidation following terminal carboxylation.
    
  • Phase II Conjugation: Direct N-glucuronidation of the pyrazole ring is a high-probability clearance pathway.

Part 1: Structural Analysis & Metabolic Prediction

Chemical Liability Assessment

The metabolism of 4-HP is dictated by two distinct structural pharmacophores:

  • The Pyrazole Ring (Polar Head): Chemically stable against oxidative ring opening but highly susceptible to direct N-glucuronidation due to the nucleophilic nitrogen (N1).

  • The Heptyl Chain (Lipophilic Tail): A 7-carbon alkyl chain increases logP significantly compared to fomepizole. This lipophilicity promotes sequestration in adipose tissue and extensive hepatic metabolism via CYP450 enzymes that target fatty acid-like structures.

The "Fomepizole Divergence"

Fomepizole is metabolized to 4-hydroxymethylpyrazole and subsequently to 4-carboxypyrazole, which is rapidly excreted.

  • Prediction: 4-HP will follow a similar initiation step (terminal oxidation) but will not stop at the carboxylic acid. The resulting 7-(pyrazol-4-yl)heptanoic acid mimics a medium-chain fatty acid, making it a substrate for the mitochondrial

    
    -oxidation machinery, leading to chain shortening metabolites (C7 
    
    
    
    C5
    
    
    C3).

Part 2: Detailed Metabolic Pathways

Phase I: Oxidative Functionalization

The primary clearance mechanism is expected to be hepatic oxidation of the heptyl chain.

Pathway A:

-Oxidation (Terminal)
  • Enzymes: CYP4A11, CYP4F2 (Fatty acid hydroxylases), and potentially CYP2E1 (at high concentrations).

  • Mechanism: Hydroxylation at the C7 position of the heptyl chain.

  • Sequence: 4-heptylpyrazole

    
     4-(7-hydroxyheptyl)pyrazole 
    
    
    
    4-(7-oxoheptyl)pyrazole
    
    
    4-(6-carboxyhexyl)pyrazole .
Pathway B:

Oxidation (Sub-terminal)
  • Enzymes: CYP2E1, CYP2C19.

  • Mechanism: Hydroxylation at the C6 position, forming a secondary alcohol.

  • Outcome: Formation of 4-(6-hydroxyheptyl)pyrazole. This metabolite is less likely to undergo further rapid oxidation compared to the terminal alcohol.

Phase I/II: Mitochondrial -Oxidation

Once Pathway A yields the carboxylic acid metabolite (M_Acid_C7 ), it enters the mitochondria:

  • Activation: Converted to Acyl-CoA thioester by acyl-CoA synthetase.

  • Cycle 1: Dehydrogenation, hydration, oxidation, and thiolysis remove a standard C2 (acetyl-CoA) unit.

  • Result: The chain shortens from C7 (heptanoic) to C5 (pentanoic) and potentially C3 (propanoic).

    • Note: The pyrazole ring eventually provides steric hindrance, likely arresting

      
      -oxidation at the C3 (propionic acid derivative) stage.
      
Phase II: Conjugation
  • Direct N-Glucuronidation: The UGT1A subfamily (specifically UGT1A4 and UGT1A9) catalyzes the transfer of glucuronic acid to the N1 nitrogen of the pyrazole ring. This can occur on the parent 4-HP or any oxidized metabolite.

Part 3: Visualization of Metabolic Pathways (Graphviz)

The following diagram illustrates the predicted cascade from parent 4-HP through oxidative activation, chain shortening, and conjugation.

G Parent 4-Heptylpyrazole (Parent) M1 M1: 4-(7-Hydroxyheptyl)pyrazole (omega-OH) Parent->M1 CYP4A/4F (omega-ox) M_Side M-Side: 4-(6-Hydroxyheptyl)pyrazole (omega-1 OH) Parent->M_Side CYP2E1 (omega-1 ox) Gluc_Parent M-G1: 4-HP-N-Glucuronide Parent->Gluc_Parent UGT1A4/1A9 (Direct Conjugation) M2 M2: 4-(6-Carboxyhexyl)pyrazole (Carboxylic Acid) M1->M2 ADH/ALDH (Oxidation) M3 M3: 4-(4-Carboxybutyl)pyrazole (Chain Shortened - C5) M2->M3 Mitochondrial Beta-Oxidation (-C2 unit) Gluc_M2 M-G2: Carboxy-N-Glucuronide M2->Gluc_M2 UGT Enzymes M4 M4: 4-(2-Carboxyethyl)pyrazole (Chain Shortened - C3) M3->M4 Mitochondrial Beta-Oxidation (-C2 unit)

Figure 1: Predicted metabolic map of 4-heptylpyrazole showing parallel oxidative pathways and sequential chain shortening.

Part 4: Experimental Validation Protocols

To validate these predicted pathways, the following self-validating experimental workflows are recommended.

In Vitro Metabolite Identification (Microsomal Stability)

Objective: Confirm Phase I oxidative metabolites (M1, M_Side) and intrinsic clearance (


).

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl

    
    .
    
  • Substrate: 4-HP at 1

    
    M (physiological relevant) and 10 
    
    
    
    M (saturation check).
  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation: 37°C in a shaking water bath.

  • Sampling: Aliquot at 0, 5, 15, 30, 45, and 60 min.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (e.g., d3-fomepizole).

  • Control: HLM without NADPH (negative control) to rule out chemical instability.

Data Output Table:

Parameter Definition Acceptance Criteria

|


  | Half-life of parent depletion | < 60 min indicates high clearance |
| Metabolite M+16  | Hydroxylation (+O) | Detectable peak at M+16 Da |
| Metabolite M+32  | Carboxylation (+2O, -2H) | Detectable peak at M+30 Da |
In Vivo Rodent Metabolism Study

Objective: Validate


-oxidation (chain shortening) and glucuronidation.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3/group).

  • Dosing: Oral gavage (PO) at 10 mg/kg suspended in 0.5% methylcellulose.

  • Collection:

    • Plasma:[1] Serial bleeds at 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Urine: 0-24h pooled collection in metabolic cages (cooled to 4°C).

  • Sample Prep: Urine dilution (1:10) and protein precipitation for plasma.

  • Enzymatic Hydrolysis Check: Split urine samples; treat half with

    
    -glucuronidase. An increase in parent or Phase I metabolites in the treated fraction confirms glucuronide conjugation.
    
Analytical Configuration (LC-MS/MS)
  • Instrument: Q-Exactive Orbitrap or Triple Quadrupole (e.g., Sciex 6500).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3) to retain polar acid metabolites.

  • Ionization: Electrospray Ionization (ESI) Positive mode (for parent/amines) and Negative mode (for carboxylic acids).

  • Mass Shifts to Monitor:

    • Parent:

      
      
      
    • Glucuronide:

      
      
      
    • Beta-Oxidation Loss:

      
       (Loss of C
      
      
      
      H
      
      
      )

References

  • McMartin, K. E., et al. (1975). "Kinetics and metabolism of fomepizole in healthy humans." Journal of Pharmacology and Experimental Therapeutics. (Analogous mechanism validation).

  • Yan, Z., et al. (2006). "N-Glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor JNJ-10198409 by human UDP-glucuronosyltransferases." Drug Metabolism and Disposition. (Validates Pyrazole N-glucuronidation).

  • Hrycay, E. G., & Bandiera, S. M. (2012). "The monooxygenase, peroxidase, and peroxygenase properties of cytochrome P450." Archives of Biochemistry and Biophysics. (CYP450 oxidative mechanisms).

  • DrugBank Online. "Fomepizole: Pharmacology and Metabolism." (Baseline comparator data).

  • Khojasteh, S. C., et al. (2011). "Drug Metabolism and Pharmacokinetics: Quick Guide." Springer. (Standard protocols for microsomal stability).

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 4-Heptylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the synthesis of 4-heptylpyrazole Content type: Technical Support Center / Troubleshooting Guide

Executive Summary

4-Heptylpyrazole (4-HP) is a critical intermediate and competitive inhibitor of alcohol dehydrogenase (ADH), often utilized in pharmacological studies of ethanol metabolism [1]. While structurally simple, its synthesis is frequently plagued by low yields (<40%) due to competing aldol condensation of the starting aldehyde (nonanal) and difficulties in isolating the lipophilic product from reaction by-products.

This guide outlines a High-Fidelity Synthesis Protocol designed to boost yields to >85% by mitigating side reactions and employing a salt-based purification strategy.

The "Gold Standard" Reaction Pathway

To maximize yield, we recommend the


-Formylation / Cyclization Route  over direct alkylation. Direct alkylation of pyrazole often results in a mixture of N-alkyl (1-heptyl) and C-alkyl (4-heptyl) isomers, requiring tedious separation.
Optimized Reaction Scheme
  • Step 1 (C-C Bond Formation): Formylation of Nonanal using Ethyl Formate and Sodium Hydride (or Sodium Ethoxide) to generate the 2-heptylmalonaldehyde enolate.

  • Step 2 (Cyclization): Condensation with Hydrazine Hydrate to close the pyrazole ring.

  • Step 3 (Purification): Isolation via Hydrochloride Salt precipitation (Critical for high purity).

ReactionPathway cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Purification Nonanal Nonanal (C9 Aldehyde) Intermediate 2-Heptylmalonaldehyde (Na Salt) Nonanal->Intermediate Claisen Condensation EthylFormate Ethyl Formate (Excess) EthylFormate->Intermediate Base NaH or NaOEt (< 10°C) Base->Intermediate Crude Crude 4-Heptylpyrazole (Oil) Intermediate->Crude Cyclization (pH Control) Hydrazine Hydrazine Hydrate (N2H4•H2O) Hydrazine->Crude PureSalt 4-Heptylpyrazole•HCl (Crystalline Solid) Crude->PureSalt Precipitation HCl HCl in Ether/Dioxane HCl->PureSalt Final 4-Heptylpyrazole (Free Base) PureSalt->Final Neutralization

Figure 1: Optimized synthetic pathway for 4-heptylpyrazole avoiding regioisomer formation.

Troubleshooting & FAQs

Direct answers to the most common failure modes reported by users.

Category A: Low Yield in Step 1 (Formylation)

Q: My reaction mixture turns dark brown/tarry immediately. What is happening? A: This indicates uncontrolled Aldol Condensation . Nonanal is highly susceptible to self-polymerization in the presence of strong bases before it reacts with ethyl formate.

  • The Fix: Change the order of addition. Do not add the base to the nonanal.

    • Protocol: Suspend Sodium Hydride (NaH) in dry solvent (THF or Ether). Add Ethyl Formate first. Then, add Nonanal dropwise over 60–90 minutes at 0°C . This ensures Ethyl Formate is always in excess relative to the enolate formed [2].

Q: I am getting <30% yield. Is my base strong enough? A: Sodium Ethoxide (NaOEt) is traditional but equilibrium-limited.

  • Recommendation: Switch to Sodium Hydride (NaH) (60% dispersion). The evolution of

    
     gas drives the reaction to completion (Le Chatelier’s principle), shifting the equilibrium toward the stable enolate salt of 2-heptylmalonaldehyde.
    
Category B: Cyclization & Isolation Issues

Q: The product is an oil that refuses to crystallize. How do I purify it? A: 4-Heptylpyrazole is a lipophilic molecule with a low melting point (often an oil at RT or a low-melting solid). Attempting to recrystallize the free base is difficult.

  • The Fix (Salt Formation):

    • Dissolve the crude oil in dry Diethyl Ether or MTBE.

    • Add 2.0 equivalents of 4M HCl in Dioxane dropwise.

    • The 4-Heptylpyrazole Hydrochloride salt will precipitate as a white, crystalline solid.

    • Filter and wash with cold ether to remove non-basic impurities (like unreacted nonanal or aldol by-products) [3].

    • Optional: If the free base is required for biological assay, dissolve the salt in water, neutralize with

      
      , and extract with DCM.
      

Q: Why is my product contaminated with hydrazine? A: Hydrazine is used in excess to drive cyclization. It is difficult to remove by simple evaporation.

  • The Fix: The HCl salt purification step (above) effectively separates the product from hydrazine (which forms a dihydrochloride that is often less soluble or remains in the aqueous phase during the final workup). Alternatively, wash the organic layer with saturated

    
     solution during workup.
    
Category C: Reagent Quality

Q: Does the quality of Nonanal matter? A: Yes. Nonanal oxidizes to nonanoic acid upon air exposure. Acidic impurities quench your base (NaH/NaOEt), lowering the effective stoichiometry.

  • Check: Verify Nonanal purity by GC or TLC. If significant carboxylic acid is present, distill the Nonanal under reduced pressure before use.

Detailed Optimization Protocol

Follow this specific workflow to validate the yield improvement.

Reagents:

  • Nonanal (1.0 eq)

  • Ethyl Formate (1.5 eq)

  • Sodium Hydride (1.2 eq, 60% dispersion in oil)

  • Hydrazine Hydrate (1.2 eq)

  • Solvents: Anhydrous THF, Ethanol, MTBE.

Step-by-Step Procedure:

StepActionTechnical Rationale
1 Wash NaH with dry hexane (x2) to remove mineral oil. Suspend in anhydrous THF at 0°C.Removes oil contaminants that complicate workup; THF stabilizes the enolate.
2 Add Ethyl Formate (1.5 eq) to the NaH suspension.Pre-loading the electrophile prevents Nonanal self-condensation.
3 SLOWLY add Nonanal (1.0 eq) dropwise over 1 hour. Keep T < 5°C.Controls exotherm and ensures Formylation >> Aldol condensation.
4 Allow to warm to RT and stir for 4–6 hours.Ensures complete conversion to the sodium salt of 2-heptylmalonaldehyde.
5 Evaporate THF. Dissolve residue in Ethanol. Cool to 0°C.Solvent switch required for cyclization.
6 Add Hydrazine Hydrate (1.2 eq) dropwise. Stir 2 hours at RT.Cyclization is rapid. Excess heat is unnecessary and may cause decomposition.
7 Workup: Evaporate Ethanol. Partition between Water/DCM. Dry organic layer (

).
Removes inorganic salts.
8 Purification: Dissolve crude oil in MTBE. Add HCl/Dioxane. Filter precipitate.[1][2]CRITICAL STEP: Isolates pure product from oily impurities.

Troubleshooting Logic Map

Use this decision tree to diagnose specific yield failures in your current workflow.

Troubleshooting Start Start: Low Yield / Impure Product CheckTLC Check TLC of Crude (Is Nonanal present?) Start->CheckTLC YesNonanal Yes: Unreacted Nonanal CheckTLC->YesNonanal Rf ~0.8 NoNonanal No: Complex Mixture / Tars CheckTLC->NoNonanal Streak / Baseline BaseIssue Base Quenched? Check Nonanal Acidity Increase Base to 1.5 eq YesNonanal->BaseIssue AldolIssue Aldol Competition Decrease Temp to 0°C Slower Addition Rate NoNonanal->AldolIssue Purification Product is Oily? Use HCl Salt Precipitation BaseIssue->Purification AldolIssue->Purification

Figure 2: Diagnostic flow for identifying yield-limiting factors.

References

  • Li, T. K., & Theorell, H. (1969). Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs. Acta Chemica Scandinavica, 23, 892-902.[3] Link

  • Menon, S., et al. (2011). Process for purifying pyrazoles. Patent WO2011076194A1. Google Patents. Link

  • Fray, M. J., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396.[4] Link

  • Sigma-Aldrich. (2023). 4-Methylpyrazole hydrochloride Product Specification. (Analogous purification method). Link

Sources

Technical Support Center: Regiospecificity in 4-Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: PYR-REGIO-4SUB Subject: Troubleshooting Isomer Distributions in Pyrazole Construction & Functionalization

Welcome to the Pyrazole Synthesis Support Center.

You are likely here because your LC-MS shows two peaks with identical masses, or your NMR spectrum suggests your substituent is sitting at the wrong nitrogen. In the synthesis of 4-substituted pyrazoles, regiospecificity is the primary failure mode.

Whether you are building the ring de novo (Knorr synthesis) or functionalizing an existing scaffold, the thermodynamic similarity between the N1 and N2 positions (and C3/C5) often leads to isomeric mixtures. This guide deconstructs these pathways and provides validated protocols to force the equilibrium in your favor.

Module 1: Diagnostic Workflow

Before altering conditions, confirm your synthetic route. The origin of your regioselectivity issue depends entirely on whether you are forming the ring or modifying it.

PyrazoleWorkflow Start Select Synthesis Strategy RouteA Route A: De Novo Ring Formation (Hydrazine + 1,3-Dicarbonyl) Start->RouteA RouteB Route B: N-Alkylation (Existing 4-Substituted Pyrazole) Start->RouteB RouteC Route C: C4-Functionalization (C-H Activation/Halogenation) Start->RouteC IssueA Issue: N1 Selectivity (Isomer A vs Isomer B) RouteA->IssueA Unsymmetrical Electrophile IssueB Issue: Tautomer Trapping (N1-R vs N2-R) RouteB->IssueB Ambident Nucleophile IssueC Issue: C4 vs N-Alkylation Competition RouteC->IssueC Selectivity Control SolA Solution: Fluorinated Solvents & Enaminones IssueA->SolA SolB Solution: Steric Blocking & Hard/Soft Acid Base IssueB->SolB

Figure 1: Decision tree for identifying the root cause of regio-scrambling based on synthetic strategy.

Module 2: The Knorr Synthesis (De Novo Construction)

The Scenario: You are reacting a monosubstituted hydrazine (


) with an unsymmetrical 2-substituted-1,3-dicarbonyl (

) to create a 4-substituted pyrazole.[1] The Problem: You obtain a mixture of 1,3,4,5- and 1,5,4,3-substituted isomers.
Mechanism & Causality

The reaction proceeds via a hydrazone intermediate.[2] The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine's terminal nitrogen (


) on the most electrophilic carbonyl carbon.
  • Electronic Control: The

    
     attacks the more electron-deficient carbonyl.
    
  • Steric Control: The

    
     attacks the less hindered carbonyl.[3]
    
  • The Conflict: Often, the more electrophilic carbonyl is also the more hindered, leading to competing pathways.

Troubleshooting Q&A

Q: My 1,3-diketone is unsymmetrical (


). Why am I getting the "wrong" isomer? 
A:  Fluorinated groups distort standard electrophilicity rules. While the carbonyl adjacent to a 

group is highly electrophilic, it often exists as a stable hydrate or hemiacetal in solution, rendering it inert to initial attack.
  • The Fix: In protic solvents (EtOH), the hydrazine attacks the non-fluorinated carbonyl (forming the 5-trifluoromethyl isomer). To reverse this, use dehydrating conditions (Dean-Stark, toluene/acetic acid) to break the hydrate, or use Lewis Acids (

    
    ) to activate the specific carbonyl [1].
    

Q: Can solvent choice alone fix my regioisomer ratio? A: Yes, specifically with Fluorinated Alcohols . Recent data indicates that using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP ) or 2,2,2-trifluoroethanol (TFE ) can drastically enhance regioselectivity compared to ethanol. These solvents activate the carbonyls via strong Hydrogen-bond donation, often overriding subtle steric clashes [2].

Q: I cannot separate the isomers. How do I prevent the mixture? A: Switch from a 1,3-diketone to an Enaminone . Replace one carbonyl with a dimethylamino group (


). The hydrazine will exclusively attack the carbon attached to the nitrogen (via transamination/Michael addition type mechanism) before cyclizing. This is the most reliable method for ensuring a specific 1,3,5-substitution pattern [3].
Protocol: Regioselective Synthesis using Enaminones
  • Enaminone Formation: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at 80°C for 4h.

  • Cyclization:

    • Dissolve Enaminone (1.0 eq) and Hydrazine (1.1 eq) in Ethanol.

    • Stir at reflux for 2h.

    • Result: The

      
       group from the original ketone ends up at the C5 position  (adjacent to the N-substituent).
      
Module 3: N-Alkylation of 4-Substituted Pyrazoles

The Scenario: You have a 4-substituted-NH-pyrazole and treat it with an alkyl halide (


) and base.
The Problem:  The "Tautomer Trap." The proton shuttles between N1 and N2. Alkylation yields a mixture of N1- and N2-substituted products.
Mechanism & Causality

The pyrazole anion is an ambident nucleophile.

  • N1 Attack (Steric): Favored if the adjacent C3/C5 substituents are small.

  • N2 Attack (Electronic): Favored if specific lone-pair repulsion or chelation effects are present.

Troubleshooting Q&A

Q: How do I favor N-alkylation on the less hindered nitrogen? A: Use Cesium Carbonate (


) in DMF .
Cesium is a large "soft" cation that promotes the formation of the "naked" pyrazolate anion. In the absence of tight ion-pairing, the alkylation is governed purely by sterics, favoring the nitrogen furthest from the bulky C3/C5 groups [4].

Q: I need to alkylate the more hindered nitrogen. Is this possible? A: Yes, via Transient Directing Groups or Boronic Acid Coupling .

  • Chan-Lam Coupling: Use

    
     and an aryl boronic acid. The mechanism involves coordination to the nitrogen, which can be sensitive to chelating groups at the C3/C5 positions, sometimes allowing "anti-steric" substitution.
    
  • Protection Strategy: If you have a 3-amino or 3-hydroxy group, protect it with a bulky group (e.g., Trityl) to force alkylation to the distal nitrogen, then deprotect.

Q: Does temperature affect the N1/N2 ratio? A: Yes. Higher temperatures generally erode selectivity, pushing the ratio toward a thermodynamic 1:1 mix. Perform alkylations at 0°C to RT to maintain kinetic control.

Module 4: Analytical Validation (The "Truth" Module)

Never rely on 1H NMR integration alone. The chemical shifts of C3-H and C5-H are often too similar.

The Gold Standard: 1H-15N HMBC

This is the only definitive method to assign N-regioisomers without X-ray crystallography.

Protocol:

  • Acquire a 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) spectrum.[4]

  • Focus: Look for the cross-peaks between the N-substituent protons (e.g.,

    
    ) and the pyrazole nitrogens.
    
  • Interpretation:

    • N1 (Pyrrole-like): Typically appears around -160 to -180 ppm (relative to nitromethane).

    • N2 (Pyridine-like): Typically appears around -60 to -80 ppm .

    • The

      
       protons will show a strong 2-bond coupling (
      
      
      
      ) to the N1 nitrogen.
    • Crucially, check the 3-bond coupling (

      
      )  from the 
      
      
      
      to the C5 carbon . If you see a coupling to the carbon bearing your bulky group, you have the "hindered" isomer [5].
Quick Check: 1D-NOE

If you lack an N-probe:

  • Irradiate the N-substituent (e.g., N-Methyl).

  • Observe the NOE enhancement.

    • Enhancement at C5-H/R: Confirms the N-group is adjacent to C5.

    • No Enhancement: Suggests the N-group is adjacent to a non-protonated substituent or the distal position.

Summary of Regiocontrol Factors
ParameterCondition A (Favors Isomer 1)Condition B (Favors Isomer 2)
Solvent (Knorr) Ethanol/AcOH (Standard)HFIP/TFE (Fluorinated) [2]
Substrate (Knorr) 1,3-Diketone (Mixture risk)Enaminone (High Selectivity) [3]
Base (Alkylation) NaH/THF (Tight Ion Pair)

/DMF
(Naked Anion)
Temperature 0°C (Kinetic Control)Reflux (Thermodynamic Control)
References
  • Fustero, S., et al. (2008). Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry.

  • Guzmán-Pérez, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[5] Bioorganic & Medicinal Chemistry Letters.

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Pyrazoles via Enaminones.[4][6] Chemical Reviews.

  • Norman, N. J., et al. (2022).[7] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

  • Martin, G. E., & Hadden, C. E. (2000). Long-Range 1H-15N Heteronuclear Shift Correlation. Journal of Natural Products.

Sources

Minimizing side reactions during 4-heptylpyrazole preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Heptylpyrazole Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the intricacies of preparing 4-heptylpyrazole, a valuable building block in medicinal chemistry. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and minimize side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 4-heptylpyrazole?

A1: The preparation of 4-heptylpyrazole can be approached through several synthetic strategies. The most common and generally preferred methods involve the construction of the pyrazole ring followed by the introduction of the heptyl group, or the use of a pre-functionalized pyrazole. Key methods include:

  • Cross-Coupling Reactions: This is often the most reliable method for regioselective alkylation. The Suzuki-Miyaura coupling of a 4-halopyrazole (e.g., 4-iodopyrazole or 4-bromopyrazole) with a heptylboronic acid derivative is a widely used approach.[1][2] Similarly, the Negishi coupling of a 4-halopyrazole with a heptylzinc reagent can be employed.[1]

  • Cyclocondensation Reactions: This classical approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[3][4] To obtain 4-heptylpyrazole, a β-ketoaldehyde with a heptyl group at the α-position would be required. However, controlling regioselectivity with unsymmetrical dicarbonyls can be challenging.[5]

  • Direct C-H Functionalization: Emerging methods in palladium-catalyzed direct C-H activation offer a more atom-economical approach, though they can present challenges in controlling regioselectivity between the C3, C5, and C4 positions.[6][7][8]

Q2: What is the primary challenge in the synthesis of 4-heptylpyrazole?

A2: The principal challenge is achieving regioselectivity, meaning the selective introduction of the heptyl group at the C4 position of the pyrazole ring without concurrent substitution at other positions, particularly the nitrogen atoms (N1 and N2).[9][10][11] The pyrazole ring has multiple reactive sites, and controlling the reaction to favor C4-alkylation over N-alkylation is crucial for obtaining the desired product in high yield and purity.

Q3: How can I distinguish between 4-heptylpyrazole and its N-alkylated isomers?

A3: A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the pyrazole ring are distinct for C-alkylated and N-alkylated isomers. In 4-heptylpyrazole, you would typically observe two singlets for the C3-H and C5-H protons. In N-heptylpyrazoles, the chemical shifts of the ring protons would be different, and coupling between them might be observed depending on the substitution pattern.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will differ significantly between the isomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to confirm the spatial proximity between the heptyl group and the pyrazole ring protons, definitively identifying the C4-substituted isomer.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The isomers will likely have different retention times on a GC column. The mass spectra will show the same molecular ion peak, but the fragmentation patterns may differ, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be a powerful tool for separating the isomers, especially on a preparative scale.[13]

Troubleshooting Guide: Minimizing Side Reactions

This guide addresses specific issues you may encounter during the synthesis of 4-heptylpyrazole and provides actionable solutions.

Issue 1: Low Yield of 4-Heptylpyrazole and Presence of Multiple Isomers

  • Question: My reaction is producing a low yield of the desired 4-heptylpyrazole, and my analytical data (GC-MS, NMR) indicates a mixture of products with the same mass. What is the likely cause and how can I improve the regioselectivity?

  • Probable Cause: The formation of a mixture of isomers is a classic sign of poor regioselectivity, with the primary side reaction being N-alkylation competing with the desired C4-alkylation.[14] This is particularly problematic in direct alkylation methods like the Friedel-Crafts reaction. The two nitrogen atoms of the pyrazole ring are nucleophilic and can be alkylated, leading to the formation of 1-heptylpyrazole and 2-heptylpyrazole isomers.[15]

  • Troubleshooting Strategies:

    • Protect the N1-Position: If you are using a pyrazole that is unsubstituted at the N1 position, protecting this nitrogen is a highly effective strategy to prevent N-alkylation.[11] Common protecting groups for pyrazoles include the trityl (Tr) or Boc group. The protecting group can be removed in a subsequent step.

    • Optimize Reaction Conditions:

      • Choice of Lewis Acid: In Friedel-Crafts type reactions, the choice and amount of Lewis acid can influence the reaction pathway. Milder Lewis acids may reduce the extent of side reactions.[16]

      • Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product and reduce the rate of competing side reactions.

    • Switch to a More Regioselective Synthetic Route:

      • Suzuki-Miyaura Coupling: This is a highly recommended alternative. Start with a 4-halopyrazole (e.g., 4-iodopyrazole) and couple it with heptylboronic acid or its ester in the presence of a palladium catalyst and a base. This method offers excellent control over regioselectivity.[1]

      • Negishi Coupling: Similar to the Suzuki coupling, reacting a 4-halopyrazole with a heptylzinc halide in the presence of a palladium catalyst provides a reliable route to 4-heptylpyrazole.[17]

  • Workflow for Improving Regioselectivity:

    G start Low Yield & Isomer Mixture protect Protect N1-Position of Pyrazole start->protect If starting with NH-pyrazole suzuki Use Suzuki-Miyaura Coupling start->suzuki Recommended Alternative negishi Use Negishi Coupling start->negishi Alternative Cross-Coupling protect->suzuki analyze Analyze Product for Purity suzuki->analyze negishi->analyze success High Yield of 4-Heptylpyrazole analyze->success

    Caption: Troubleshooting workflow for improving regioselectivity.

Issue 2: Formation of Poly-alkylated Byproducts

  • Question: I am observing byproducts with a higher molecular weight than 4-heptylpyrazole, suggesting the addition of more than one heptyl group. How can I prevent this?

  • Probable Cause: Polyalkylation is a common side reaction in electrophilic aromatic substitutions, such as Friedel-Crafts alkylation.[9][18] The initial introduction of an electron-donating alkyl group (heptyl) activates the pyrazole ring, making it more susceptible to further alkylation.[19]

  • Troubleshooting Strategies:

    • Use a Large Excess of the Pyrazole Substrate: By increasing the molar ratio of the pyrazole starting material relative to the heptylating agent, you increase the probability of the electrophile reacting with an unreacted pyrazole molecule rather than the more reactive 4-heptylpyrazole product.[9]

    • Control the Stoichiometry of the Alkylating Agent: Carefully add the heptyl halide or other alkylating agent slowly and in a controlled manner to avoid localized high concentrations that can promote polyalkylation.

    • Employ Friedel-Crafts Acylation Followed by Reduction: This two-step approach is a classic strategy to avoid polyalkylation.

      • Acylation: First, perform a Friedel-Crafts acylation using heptanoyl chloride. The resulting acyl group is electron-withdrawing and deactivates the ring, preventing further acylation.[20]

      • Reduction: The ketone can then be reduced to the heptyl group using methods like the Wolff-Kishner or Clemmensen reduction.

  • Data Summary for Minimizing Polyalkylation:

StrategyPrincipleRecommended Action
Excess Substrate Statistical probabilityUse a 3-5 fold molar excess of pyrazole.
Controlled Addition Avoid high local concentrationsAdd the alkylating agent dropwise over a prolonged period.
Acylation-Reduction Deactivation by acyl groupPerform Friedel-Crafts acylation followed by Wolff-Kishner or Clemmensen reduction.[20]

Issue 3: Isomerization of the Heptyl Chain

  • Question: My product appears to be a mixture of 4-heptylpyrazole isomers, where the heptyl group is branched (e.g., 4-(heptan-2-yl)pyrazole). What is causing this rearrangement?

  • Probable Cause: This issue is characteristic of Friedel-Crafts alkylation reactions that proceed through a carbocation intermediate.[21][22] If you are using a primary heptyl halide (e.g., 1-bromoheptane), the initially formed primary carbocation can rearrange via a hydride shift to a more stable secondary carbocation before attacking the pyrazole ring.[20]

  • Troubleshooting Strategies:

    • Avoid Friedel-Crafts Alkylation: This is the most effective way to prevent carbocation rearrangements. As mentioned previously, cross-coupling reactions (Suzuki, Negishi) do not involve free carbocation intermediates and are therefore not prone to this side reaction.

    • Use Friedel-Crafts Acylation Followed by Reduction: The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[20] This makes it an excellent alternative for introducing a linear alkyl chain.

  • Reaction Pathway Diagram:

    G start 1-Bromoheptane + Pyrazole fc_alkylation Friedel-Crafts Alkylation start->fc_alkylation suzuki Suzuki Coupling with 4-Iodopyrazole start->suzuki primary_carbocation Primary Heptyl Carbocation fc_alkylation->primary_carbocation hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift linear_product 4-Heptylpyrazole (Minor Product) primary_carbocation->linear_product secondary_carbocation Secondary Heptyl Carbocation hydride_shift->secondary_carbocation branched_product Branched Heptylpyrazole (Side Product) secondary_carbocation->branched_product desired_product 4-Heptylpyrazole (Major Product) suzuki->desired_product

    Caption: Comparison of reaction pathways for heptylpyrazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Heptylpyrazole via Suzuki-Miyaura Coupling (Generalized)

This protocol provides a general framework. Optimization of catalyst, ligand, base, and solvent may be necessary.

  • Materials:

    • 4-Iodo-1H-pyrazole (or N-protected 4-iodopyrazole) (1.0 eq)

    • Heptylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)

    • Solvent (e.g., DME/H₂O or Toluene/Ethanol/H₂O mixture)

  • Procedure:

    • To a reaction vessel, add the 4-iodopyrazole, heptylboronic acid, and base.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the solvent mixture, followed by the palladium catalyst.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[13]

Protocol 2: Purification of 4-Heptylpyrazole from N-Alkylated Isomers

  • Technique: Flash Column Chromatography[13]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The less polar N-heptylpyrazole isomers will generally elute before the more polar C4-heptylpyrazole.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry powder and load it onto the top of the packed column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify and combine the pure fractions of 4-heptylpyrazole.

    • Remove the solvent under reduced pressure to obtain the purified product.

References

  • Catalytic C-H Allylation and Benzyl
  • Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
  • Avoiding side reactions in Friedel-Crafts alkyl
  • Column chromatography conditions for separ
  • Friedel-Crafts Alkyl
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI.
  • Reaction Mechanism of Friedel Crafts alkyl
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxyl
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Pd‐catalyzed direct C4‐arylations of the pyrazole ring of pyrazoles.
  • EAS Reactions (3)
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Method for purifying pyrazoles.
  • Friedel-crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Friedel–Crafts reaction. Wikipedia.
  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC.
  • 15.
  • Alkylation of ring-substituted pyrazole-5-carboxyl
  • Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C.
  • 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. Benchchem.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Friedel-Crafts Alkyl
  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
  • Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. PubMed.
  • Visible-Light-Driven C4-Selective Alkylation of Pyridinium Deriv
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Technical Support Center: Functionalization of the Pyrazole C4 Position. Benchchem.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
  • Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrazole Ring. Benchchem.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosyl

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 4-Alkylpyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 4-alkylpyrazoles, focusing on their primary role as Alcohol Dehydrogenase (ADH) inhibitors and emerging applications in other pharmacological domains.

Executive Summary & Mechanism of Action

4-Alkylpyrazoles are a class of heterocyclic compounds primarily known for their potent competitive inhibition of Alcohol Dehydrogenase (ADH).[1] The clinical standard, Fomepizole (4-methylpyrazole or 4-MP) , is the first-line antidote for methanol and ethylene glycol poisoning.

Mechanism: These compounds compete with alcohol substrates (ethanol, methanol, ethylene glycol) for the hydrophobic substrate-binding pocket of the ADH enzyme. They coordinate directly to the catalytic Zinc ion (


) via the unsubstituted nitrogen (

) of the pyrazole ring, while the C4-substituent extends into the hydrophobic barrel of the active site.

Key Insight: The efficacy of inhibition is governed by the hydrophobic fit of the C4-alkyl chain within the enzyme's active site and the electronic density of the pyrazole ring, which dictates the strength of the


 coordination.

Detailed SAR Analysis

The biological activity of pyrazoles is strictly dependent on the substitution pattern. The SAR can be deconstructed into three vectors: C4-Alkyl Chain Length, N1-Substitution, and Electronic Effects.

Vector A: C4-Alkyl Chain Length (The Hydrophobic Pocket)

The ADH active site contains a hydrophobic channel that accommodates the alkyl chain of the substrate. Extending the alkyl chain at position 4 increases hydrophobic interaction energy ($ \Delta G_{bind} $) up to a steric limit.

  • Methyl (C1): High potency, optimal pharmacokinetic profile. Balanced solubility and lipophilicity (

    
    ).
    
  • Ethyl (C2) to Propyl (C3): Peak Potency. Experimental data indicates that 4-ethylpyrazole and 4-propylpyrazole often exhibit lower

    
     values (higher affinity) than 4-MP due to enhanced van der Waals contacts. However, they are not used clinically, likely due to metabolic instability or toxicity concerns.
    
  • Pentyl (C5) and above: Potency Drop. The chain becomes too long for the active site cleft, causing steric clashes.

    
     values increase significantly (e.g., 4-pentylpyrazole 
    
    
    
    vs. 4-MP
    
    
    ).
Vector B: N1-Substitution (The Zinc Anchor)
  • Unsubstituted N1 (N-H): Essential for ADH inhibition. The proton on N1 allows the N2 lone pair to coordinate effectively with the catalytic Zinc.

  • Substituted N1 (N-R): Abolishes ADH Activity. Alkylation or arylation at N1 prevents the necessary tautomeric shift and Zinc coordination. However, N1-substituted derivatives are critical for non-ADH targets (e.g., kinases, receptors).

Vector C: Electronic Effects
  • Electron-Donating Groups (Alkyl): Increase the basicity of the pyrazole nitrogens, strengthening the

    
     bond.
    
  • Electron-Withdrawing Groups (Halogens): 4-Bromo and 4-Iodopyrazole are extremely potent inhibitors (

    
     often lower than 4-MP) due to polarizability and hydrophobic effects, but their toxicity (hepatotoxicity/nephrotoxicity) precludes clinical use.
    

Comparative Performance Data

The following table synthesizes experimental inhibition constants (


) for Human and Horse Liver ADH (LADH). Note the "Sweet Spot" at C2 (Ethyl).
CompoundSubstituent (R)

(Human LADH) [

]

(Horse LADH) [

]
Relative Potency (vs 4-MP)Clinical Status
Pyrazole -H2.600.260.08xToxic / Ref. Only
Fomepizole -CH

0.21 0.03 1.0x (Standard) FDA Approved
4-Ethylpyrazole -CH

CH

N/A*0.007 ~4.3x Experimental
4-Bromopyrazole -Br0.290.200.7xToxic
4-Iodopyrazole -I0.120.101.75xToxic
4-Pentylpyrazole -(CH

)

CH

4.0 - 27.0N/A0.01x - 0.05xExperimental

*Note: 4-Ethylpyrazole shows exceptionally high affinity in Horse LADH models, demonstrating the "optimal fit" theory, though 4-MP remains the clinical choice due to safety profiles.

Visualization: SAR Logic & Experimental Workflow

SAR Logic Diagram

This diagram illustrates the structural decision-making process for optimizing 4-alkylpyrazoles.

SAR_Logic Core Pyrazole Core C4 C4 Position (Hydrophobic Pocket) Core->C4 N1 N1 Position (Zinc Binding) Core->N1 Methyl Methyl (C1) Ki ~ 0.21 µM (Balanced) C4->Methyl Ethyl Ethyl (C2) Ki ~ 0.007 µM (Max Potency) C4->Ethyl Pentyl Pentyl (C5+) Ki > 4 µM (Steric Clash) C4->Pentyl FreeH Unsubstituted (N-H) Active on ADH N1->FreeH Subst Substituted (N-R) Inactive on ADH (Kinase/Receptor Target) N1->Subst

Caption: Decision tree for 4-alkylpyrazole optimization. C4 length determines potency; N1 status determines target class.

Experimental Workflow: ADH Inhibition Assay

Standardized protocol for validating inhibitor potency.

ADH_Assay Start Start: Enzyme Prep (Human/Horse LADH) Mix Reaction Mix: Buffer (pH 10 or 7.4) NAD+ (Cofactor) Ethanol (Substrate) Start->Mix AddInhibitor Add 4-Alkylpyrazole (0.1 - 100 µM) Mix->AddInhibitor Measure Spectrophotometry (340 nm) AddInhibitor->Measure Data Record NADH Formation Rate (Absorbance vs Time) Measure->Data Calc Calculate Ki (Dixon Plot / Lineweaver-Burk) Data->Calc

Caption: Step-by-step workflow for determining Ki values using spectrophotometric NADH monitoring.

Experimental Protocols

Synthesis of 4-Alkylpyrazoles (Knorr Type)

This protocol is robust for generating simple 4-alkyl derivatives.

  • Reagents: Hydrazine hydrate (

    
    ), 1,1-dimethoxy-2-alkyl-alk-2-ene (or appropriate 2-alkyl-1,3-dicarbonyl equivalent), Ethanol.
    
  • Procedure:

    • Dissolve the 2-alkyl-1,3-dicarbonyl precursor (1.0 eq) in Ethanol.

    • Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

    • Reflux the mixture for 2–4 hours. Monitor via TLC.

    • Evaporate solvent. Recrystallize from Hexane/Ethyl Acetate.

  • Validation: Confirm structure via

    
    -NMR. Key signal: Pyrazole C3/C5 protons appear as a singlet (if symmetric) or two doublets around 
    
    
    
    7.2–7.6 ppm.
ADH Inhibition Assay (Standard Operating Procedure)
  • Buffer: 0.1 M Glycine-NaOH (pH 10.0) or Sodium Phosphate (pH 7.4).[2] Note: pH 10 maximizes Vmax for in vitro kinetics.

  • Substrate: Ethanol (varied concentrations: 1–50 mM).

  • Cofactor: NAD+ (2.0 mM).

  • Enzyme: Purified LADH (approx 0.1

    
     final conc).
    
  • Detection: Monitor Absorbance at 340 nm (NADH production) at 25°C for 2 minutes.

  • Analysis: Plot

    
     vs 
    
    
    
    (Dixon Plot) to determine
    
    
    .

Alternative Applications (Beyond ADH)

While 4-MP is the gold standard for ADH, structural modifications yield activity in other domains:

  • Meprin Protease Inhibitors: 3,4,5-substituted pyrazoles (often with bulky aryl groups at C3/C5) inhibit Meprin

    
     and 
    
    
    
    , enzymes involved in inflammation and fibrosis.
  • Cytochrome P450 (CYP2E1): 4-MP inhibits CYP2E1 at higher concentrations (

    
    ), reducing oxidative stress from toxic metabolites.
    
  • FabH Inhibitors (Antibacterial): 1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazoles target fatty acid biosynthesis in bacteria.

References

  • Li, T. K., & Theorell, H. (1969).[2][3] Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[2][3][4] Acta Chemica Scandinavica.[2] Link

  • Rozas, I., et al. (1994). Effect of branching in 4-alkylpyrazoles on liver alcohol dehydrogenase inhibition: A shape analysis study. Journal of Molecular Graphics. Link

  • Brent, J., et al. (2001). Fomepizole for the Treatment of Methanol Poisoning.[5] New England Journal of Medicine. Link

  • Tolf, B. R., et al. (1982). Synthetic inhibitors of alcohol dehydrogenase.[1][2][3][4][6] Pyrazoles containing an unsaturated hydrocarbon residue in the 4-position. Acta Chemica Scandinavica B. Link

  • Kruse, C. G., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

A Comparative Guide to the Binding Affinity of Pyrazole Derivatives for Alcohol Dehydrogenase (ADH) Isoenzymes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the binding affinity of various pyrazole derivatives for Alcohol Dehydrogenase (ADH) isoenzymes. As potent inhibitors of ADH, pyrazole and its analogs are crucial tools in both research and clinical settings. Understanding their structure-activity relationships and differential affinities for various ADH isoenzymes is paramount for the development of targeted therapeutics and for elucidating the role of ADH in metabolic pathways.

Introduction to Alcohol Dehydrogenase and Pyrazole Inhibitors

Alcohol dehydrogenase (ADH) is a family of zinc-dependent enzymes responsible for the oxidation of a wide range of alcohols to their corresponding aldehydes. In humans, ADH exists as several isoenzymes, categorized into different classes (I-V), with varying tissue distribution and kinetic properties. The class I isoenzymes (ADH1A, ADH1B, and ADH1C) are the primary forms in the liver responsible for ethanol metabolism.

Pyrazole and its derivatives are classical competitive inhibitors of ADH.[1] They act by binding to the active site of the enzyme, competing with the alcohol substrate.[2] This inhibitory action is the basis for the clinical use of fomepizole (4-methylpyrazole) as an antidote for methanol and ethylene glycol poisoning, as it prevents the metabolic conversion of these substances into their toxic metabolites.

Comparative Binding Affinities of Pyrazole Derivatives

The binding affinity of pyrazole derivatives to ADH isoenzymes is significantly influenced by the nature and position of substituents on the pyrazole ring. This relationship is critical for designing selective inhibitors. The inhibitory potency is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Below is a summary of the binding affinities of selected pyrazole derivatives for human and rat liver ADH.

Pyrazole DerivativeTarget EnzymeKi (µM)Comments
PyrazoleHuman Liver ADH2.0The parent compound, serving as a benchmark.
4-Methylpyrazole (Fomepizole)Human Liver ADH0.1The methyl group enhances binding affinity.[2]
4-BromopyrazoleHuman Liver ADH0.1The bromo substituent also increases potency.[2]
4-IodopyrazoleHuman Liver ADH0.01Demonstrates the strongest binding among the 4-halo-substituted pyrazoles.[2]
3,5-DimethylpyrazoleHuman Liver ADH2.0Di-substitution at the 3 and 5 positions does not improve affinity over the parent pyrazole.[2]
3,4,5-TribromopyrazoleHuman Liver ADH>2.0Increased substitution can be detrimental to binding.[2]
4-MethylpyrazoleHuman σσ ADH350Exhibits significantly lower affinity for this isoenzyme compared to the β1β1 isoenzyme.[3]
4-MethylpyrazoleHuman β1β1 ADH~0.6Demonstrates much higher affinity compared to the σσ isoenzyme.[3]
PyrazoleRat Liver ADH4.2Shows a different affinity profile compared to human ADH.

Structure-Activity Relationship (SAR) of Pyrazole Derivatives

The binding of pyrazole derivatives to the ADH active site is governed by a combination of electronic and hydrophobic interactions.

Electronic Effects: Studies have shown that pyrazoles with stronger electron-withdrawing substituents are generally weaker inhibitors of ADH.[4] This suggests that the electronic properties of the pyrazole ring are crucial for its interaction with the enzyme's active site.

Hydrophobic Interactions: The ADH active site contains a hydrophobic channel.[1] Increasing the hydrophobicity of the substituent at the 4-position of the pyrazole ring generally leads to a stronger binding affinity.[4] This is evident from the lower Ki values of 4-methylpyrazole and 4-halopyrazoles compared to the parent pyrazole. This relationship is often linear with the octanol-water partition coefficient (log P) of the inhibitor.[1]

Steric Factors and Isoenzyme Selectivity: The three-dimensional structure of the ADH active site varies among different isoenzymes, leading to differences in inhibitor binding. For instance, the human σσ ADH isoenzyme has a methionine residue (Met141) at a position that sterically hinders the binding of 4-methylpyrazole.[3] In contrast, the human β1β1 isoenzyme has a leucine at the equivalent position, which allows for more favorable binding of the inhibitor.[3] This structural difference accounts for the approximately 580-fold lower affinity of 4-methylpyrazole for the σσ isoenzyme compared to the β1β1 isoenzyme.[3]

Experimental Protocol: Spectrophotometric ADH Inhibition Assay

The following is a detailed protocol for determining the inhibitory potential of pyrazole derivatives on ADH activity using a spectrophotometric assay. This method is based on monitoring the reduction of NAD+ to NADH at 340 nm.

Materials and Reagents:

  • Alcohol Dehydrogenase (e.g., from equine liver or recombinant human)

  • Pyrazole derivative stock solutions (in a suitable solvent like DMSO or ethanol)

  • Ethanol (substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Sodium pyrophosphate buffer (50 mM, pH 8.8)

  • Spectrophotometer and cuvettes

Experimental Workflow:

ADH_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Pyrophosphate Buffer (50 mM, pH 8.8) P2 Prepare NAD+ Solution (e.g., 15 mM in buffer) P3 Prepare Ethanol Solution (e.g., 9.5% v/v in buffer) P4 Prepare ADH Working Solution (e.g., 1 mg/mL in cold buffer) P5 Prepare Serial Dilutions of Pyrazole Inhibitor A2 Add Pyrazole Inhibitor (or vehicle for control) P5->A2 A1 Pipette Buffer, NAD+, and Ethanol into Cuvette A1->A2 A3 Incubate at 25°C A2->A3 A4 Initiate Reaction by Adding ADH Solution A3->A4 A5 Monitor Absorbance at 340 nm for 5-6 minutes A4->A5 D1 Calculate Initial Reaction Velocity (ΔA340/min) A5->D1 D2 Plot Velocity vs. Inhibitor Concentration D1->D2 D3 Determine IC50 or Ki Value D2->D3

Caption: Workflow for the spectrophotometric ADH inhibition assay.

Detailed Procedure:

  • Reaction Mixture Preparation: In a suitable cuvette, prepare the reaction mixture by adding the following in order:

    • 1.30 mL of 50 mM Sodium Pyrophosphate Buffer, pH 8.8

    • 1.50 mL of 15 mM NAD+ solution

    • 0.10 mL of 9.5% (v/v) Ethanol

    • A specific volume of the pyrazole derivative solution to achieve the desired final concentration. For the control (uninhibited reaction), add the same volume of the solvent used to dissolve the pyrazole derivative.

  • Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in a thermostatted spectrophotometer at 25°C for 3-5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 0.10 mL of the ADH working solution to the cuvette.

  • Data Acquisition: Immediately after adding the enzyme, mix by inversion and start monitoring the increase in absorbance at 340 nm for approximately 6 minutes. Record the absorbance at regular intervals (e.g., every 15-30 seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction (ΔA340/minute) from the linear portion of the absorbance versus time plot for both the inhibited and uninhibited reactions.

    • To determine the IC50 value, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

    • To determine the Ki value, perform the assay at various substrate (ethanol) and inhibitor concentrations and analyze the data using a suitable kinetic model (e.g., Michaelis-Menten with competitive inhibition).

Logical Framework for Inhibitor Development

The development of novel ADH inhibitors based on the pyrazole scaffold typically follows a structured approach, from initial screening to lead optimization.

Inhibitor_Development_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Lead Optimization S1 High-Throughput Screening of Pyrazole Library S2 Hit Identification (Compounds with >50% Inhibition) S1->S2 C1 IC50 Determination S2->C1 C2 Ki Determination and Mechanism of Inhibition Studies C1->C2 C3 Isoenzyme Selectivity Profiling (ADH1A, 1B, 1C, etc.) C2->C3 O1 Structure-Activity Relationship (SAR) Analysis C3->O1 O2 Rational Design and Synthesis of Analogs O1->O2 O2->C1 Iterative Testing O3 In Vitro ADME/Tox Profiling O2->O3

Caption: A typical workflow for the discovery and optimization of pyrazole-based ADH inhibitors.

This systematic process allows for the identification of potent and selective ADH inhibitors with desirable pharmacological properties.

Conclusion

The binding affinity of pyrazole derivatives to ADH isoenzymes is a well-studied area with significant implications for both basic research and clinical applications. The inhibitory potency is largely dictated by the substituents on the pyrazole ring, with hydrophobic and electronic properties playing key roles. Furthermore, the structural variations in the active sites of different ADH isoenzymes provide opportunities for the design of selective inhibitors. The experimental protocols and logical frameworks presented in this guide offer a solid foundation for researchers engaged in the study and development of novel ADH inhibitors.

References

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902. [Link]

  • Cornell, N. W., & Hansch, C. (1983). The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. Archives of Biochemistry and Biophysics, 227(1), 81-90. [Link]

  • Hansch, C., & Klein, T. (1986). A quantitative structure-activity relationship and molecular graphics analysis of hydrophobic effects in the interactions of inhibitors with alcohol dehydrogenase. Journal of Medicinal Chemistry, 29(8), 1395-1403. [Link]

  • Blomstrand, R., & Theorell, H. (1970). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 67(1), 407-414. [Link]

  • Lester, D. L., & Benson, G. D. (1970). Alcohol Oxidation in Rats Inhibited by Pyrazole, Oximes, and Amides. Science, 169(3942), 282-284. [Link]

  • Bosron, W. F., & Li, T. K. (1980). Pyrazole-insensitive alcohol dehydrogenase activity in human serum. Drug and Alcohol Dependence, 6(3), 187-190. [Link]

  • Nagasawa, H. T., DeMaster, E. G., & Shirota, F. N. (1985). Oxidation of the Alcohol Dehydrogenase Inhibitor Pyrazole to 4-hydroxypyrazole by Microsomes. Effect of Cytochrome P-450 Inducing Agents. Biochemical Pharmacology, 34(13), 2309-2314. [Link]

  • Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. Journal of Pharmacology and Experimental Therapeutics, 178(1), 199-208. [Link]

  • Nagradova, N. K., & Asryants, R. A. (1975). [A comparative study of the effect of pyrazole on the activity of enzymes in the alcohol/polyol dehydrogenase family]. Biokhimiia, 40(4), 813-818. [Link]

  • Davis, G. J., & Hurley, T. D. (1998). Methionine-141 directly influences the binding of 4-methylpyrazole in human sigma sigma alcohol dehydrogenase. Journal of Biological Chemistry, 273(41), 26467-26472. [Link]

Sources

Comparative Pharmacokinetics of Lipophilic Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Author: Senior Application Scientist

Executive Summary: The Pyrazole Paradox

In medicinal chemistry, the pyrazole scaffold is a "privileged structure," forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). However, the pharmacokinetic (PK) success of these analogs hinges on a delicate balance: Lipophilicity .

While high lipophilicity (


) drives membrane permeability and potency, it introduces critical liabilities: metabolic instability, poor aqueous solubility, and unintended blood-brain barrier (BBB) penetration. This guide objectively compares the PK profiles of optimized lipophilic pyrazoles, using Celecoxib  and Rimonabant  as primary case studies to illustrate how structural modifications dictate ADME (Absorption, Distribution, Metabolism, Excretion) outcomes.

Physicochemical Profiling: The First Filter

Before in vivo PK assessment, lipophilic pyrazoles must undergo rigorous physicochemical characterization. The following parameters are predictive of their downstream PK behavior.

Comparative Physicochemical Properties
ParameterCelecoxib (Peripheral Target)Rimonabant (CNS Target)Implication
LogP (Lipophilicity) ~3.5~4.5 - 5.0Higher LogP correlates with increased Vd and BBB penetration.
Polar Surface Area (PSA) ~86 Ų~48 ŲPSA < 60 Ų typically favors BBB crossing (Rimonabant).
Aqueous Solubility Low (3-7 µg/mL)Very Low (<1 µg/mL)Rate-limiting step for absorption; requires enabling formulations.
pKa 11.1 (weakly acidic)~7.3 (weakly basic)Ionization state at physiological pH affects membrane partitioning.

Comparative Case Study: Celecoxib vs. Rimonabant

This section analyzes how two structurally related pyrazoles exhibit vastly different PK profiles due to their specific lipophilic optimizations.

Table 1: In Vivo Pharmacokinetic Parameters (Human)
PK ParameterCelecoxib (Optimized for Tissue)Rimonabant (Optimized for CNS)Mechanistic Insight

(Absorption)
~3.0 hours~4.0 hoursSlow absorption driven by dissolution rate-limited kinetics due to high lipophilicity.
Volume of Distribution (

)
~429 L~2000 L (Total)Rimonabant's extreme lipophilicity drives it into deep lipid compartments and the brain. Celecoxib distributes extensively but remains more peripherally restricted.
Protein Binding >97% (Albumin)>99% (Albumin/Lipoproteins)High lipophilicity necessitates carrier proteins; free fraction (

) is very low for both.
Clearance (

)
Hepatic (

dependent)
Hepatic (

dependent)
Both are flow-independent, capacity-limited drugs.
Primary Metabolism CYP2C9 (Methyl hydroxylation)CYP3A4 (Oxidation) & AmidohydrolaseMetabolic "soft spots" determine half-life. Celecoxib's methyl group is the primary liability.
Elimination Half-life (

)
~11 hours~16 days (Terminal)Rimonabant's deep tissue sequestration results in a prolonged terminal elimination phase.
Analysis of Failure vs. Success
  • Celecoxib: The inclusion of a sulfonamide group increases polarity (PSA ~86 Ų), limiting CNS entry while maintaining sufficient lipophilicity for tissue distribution to inflamed joints. Its metabolism is predictable via CYP2C9, though genetic polymorphisms (CYP2C9*3) can alter exposure significantly [1, 2].[1][2]

  • Rimonabant: Designed for CNS penetration to block CB1 receptors, its high LogP and low PSA facilitated BBB crossing. However, this same property led to accumulation in brain tissue, contributing to psychiatric adverse events and its eventual market withdrawal. Peripherally restricted analogs (e.g., TM38837) now aim to increase PSA to prevent BBB transit while maintaining metabolic stability [3, 4].

Metabolic Pathways & Signaling Logic[3]

Understanding the metabolic fate of these analogs is crucial for designing derivatives with improved stability.

Figure 1: Comparative Metabolic Pathways

This diagram illustrates the divergence in metabolic clearance for the two pyrazole classes.

MetabolicPathways cluster_Celecoxib Celecoxib Pathway (Peripheral) cluster_Rimonabant Rimonabant Pathway (CNS/Deep Tissue) Cel Celecoxib (Lipophilic Pyrazole) CYP2C9 CYP2C9 (Liver Microsomes) Cel->CYP2C9 Methyl Hydroxylation OH_Cel Hydroxy-Celecoxib (Inactive) CYP2C9->OH_Cel COOH_Cel Carboxy-Celecoxib (Glucuronidated) OH_Cel->COOH_Cel ADH/UGT Conjugation Rim Rimonabant (High LogP Pyrazole) CYP3A4 CYP3A4 (Liver/Intestine) Rim->CYP3A4 Oxidation (Piperidine ring) Amido Amidohydrolase Rim->Amido Hydrolysis Met_Ox Oxidized Metabolites CYP3A4->Met_Ox Met_Hyd Hydrolyzed Acid + Amine Amido->Met_Hyd

Caption: Metabolic divergence of pyrazole analogs. Celecoxib relies on CYP2C9-mediated hydroxylation of its methyl group, while Rimonabant undergoes CYP3A4 oxidation and hydrolytic cleavage.

Experimental Protocols

To evaluate new lipophilic pyrazole analogs, the following self-validating protocols are recommended. These assays specifically address the challenges of low solubility and non-specific binding common to this chemical class.

Protocol A: Microsomal Stability Assay (Optimized for Lipophiles)

Standard assays often fail for lipophilic pyrazoles due to non-specific binding to plasticware or microsomes, leading to underestimation of clearance.

Objective: Determine Intrinsic Clearance (


) while correcting for microsomal binding.
  • Preparation:

    • Prepare 10 mM stock of the pyrazole analog in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (pH 7.4). Crucial: Ensure DMSO concentration < 0.1% to avoid enzyme inhibition.

  • Incubation:

    • Pre-incubate liver microsomes (0.5 mg/mL protein) with the compound for 5 min at 37°C.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Time Points: Sample at 0, 5, 15, 30, and 60 min.

  • Quenching & Extraction:

    • Quench with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

    • Modification for Lipophiles: Add 10% water to the quenching solvent to improve recovery of polar metabolites.

  • Analysis:

    • Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Self-Validation Step:

    • Control: Run Midazolam (High Clearance) and Warfarin (Low Clearance) in parallel.

    • Binding Check: Perform the assay without NADPH. If compound disappears, it indicates non-specific binding to microsomes or plastic, not metabolism.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Used to predict passive diffusion and BBB penetration potential.

Objective: Assess effective permeability (


) and membrane retention.
  • Donor Plate: Add 300 µL of compound (10 µM) in pH 7.4 buffer (with 5% MeOH to aid solubility).

  • Membrane: Coat the PVDF filter of the donor plate with 5 µL of Dodecane/Lecithin mixture (mimics BBB lipids).

  • Acceptor Plate: Add 200 µL of "Brain Sink Buffer" (pH 7.4 buffer + surfactant to simulate brain tissue sink).

  • Incubation: Sandwich plates and incubate for 4 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both Donor and Acceptor wells.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    are volumes.

Strategic Workflow for Analog Optimization

Figure 2: The PK Screening Workflow

This decision tree guides the optimization of pyrazole analogs based on experimental data.

PK_Workflow Start New Pyrazole Analog PhysChem Physicochem Profiling (LogP, Solubility) Start->PhysChem Decision1 LogP > 4.0? PhysChem->Decision1 PAMPA PAMPA (Permeability) Decision1->PAMPA Yes (High Lipophilicity) Microsome Microsomal Stability (Human/Rat) Decision1->Microsome No (Moderate) Decision2 High Brain Penetration? PAMPA->Decision2 Decision3 t1/2 < 30 min? Microsome->Decision3 Decision2->Microsome No (Peripheral Restricted) Redesign1 Add Polar Group (Reduce LogP) Decision2->Redesign1 Yes (Unwanted CNS) Redesign2 Block Metabolic Soft Spot (e.g., F for H) Decision3->Redesign2 Yes (Unstable) Advance Advance to In Vivo PK Decision3->Advance No (Stable)

Caption: Optimization logic for lipophilic pyrazoles. High lipophilicity triggers CNS screening; metabolic instability triggers structural blocking (e.g., fluorination).

References

  • Davies, N. M., et al. (2000).[3] "Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib." Clinical Pharmacokinetics. Link

  • Tang, C., et al. (2001). "Metabolism of Celecoxib, a COX-2 Selective Inhibitor, by Cytochrome P450 2C9."[2][3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Klumpers, L. E., et al. (2013). "Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects." British Journal of Clinical Pharmacology. Link

  • Xie, X. Q., et al. (2007). "Rational Design of Rimonabant Analogs as Cannabinoid Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Di Marzo, V., et al. (2008). "The Endocannabinoid System and its Therapeutic Exploitation." Nature Reviews Drug Discovery. Link

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。